molecular formula C15H21ClN3+ B13849859 Histamine Impurity Hydrochloride

Histamine Impurity Hydrochloride

Katalognummer: B13849859
Molekulargewicht: 278.80 g/mol
InChI-Schlüssel: DLLTTWKEPQYALB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Histamine Impurity Hydrochloride is a derivative of histamine, a biogenic amine that plays a crucial role in various physiological processes. Histamine itself is synthesized through the decarboxylation of the amino acid L-histidine, catalyzed by the enzyme histidine decarboxylase . This compound is often encountered as a byproduct in the synthesis of histamine-related compounds and is of significant interest in both pharmaceutical and biochemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Histamine Impurity Hydrochloride typically involves the reaction of histamine with hydrochloric acid. This process can be carried out under controlled conditions to ensure the purity and yield of the desired compound. The reaction is generally performed at room temperature, and the product is isolated through crystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more sophisticated techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the compound. The use of advanced analytical methods allows for the precise control of reaction conditions and the efficient separation of impurities .

Analyse Chemischer Reaktionen

Types of Reactions: Histamine Impurity Hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of histamine N-oxide, while reduction could yield histamine itself .

Wissenschaftliche Forschungsanwendungen

Histamine Impurity Hydrochloride has a wide range of applications in scientific research:

Eigenschaften

Molekularformel

C15H21ClN3+

Molekulargewicht

278.80 g/mol

IUPAC-Name

N-methyl-2-[1-(2-pyridin-2-ylethyl)pyridin-1-ium-2-yl]ethanamine;hydrochloride

InChI

InChI=1S/C15H20N3.ClH/c1-16-11-8-15-7-3-5-12-18(15)13-9-14-6-2-4-10-17-14;/h2-7,10,12,16H,8-9,11,13H2,1H3;1H/q+1;

InChI-Schlüssel

DLLTTWKEPQYALB-UHFFFAOYSA-N

Kanonische SMILES

CNCCC1=CC=CC=[N+]1CCC2=CC=CC=N2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.